molecular formula C22H26ClN3O3 B244718 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No. B244718
M. Wt: 415.9 g/mol
InChI Key: AZEZUKFQFMNYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide, also known as BCTC, is a chemical compound that belongs to the family of benzamides. This compound has gained significant attention in the scientific community due to its potential application in the field of pain research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which plays a crucial role in pain sensation.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide works by selectively blocking the TRPV1 channels, which are responsible for transmitting pain signals to the brain. When N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide binds to the TRPV1 channels, it prevents the influx of calcium ions into the cell, which inhibits the release of neurotransmitters that transmit pain signals. This mechanism of action makes N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide a promising candidate for the development of novel pain medications.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to have potent analgesic effects in animal models of pain. In addition to its analgesic effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide has also been shown to have anti-inflammatory effects. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide has been reported to reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammation. These effects make N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide a potential candidate for the development of novel anti-inflammatory medications.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide is its high selectivity for TRPV1 channels. This selectivity makes it a useful tool for studying the role of TRPV1 channels in pain and inflammation. However, one of the limitations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide. One potential direction is the development of novel pain medications based on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide. Another direction is the investigation of the role of TRPV1 channels in other physiological processes, such as thermoregulation and taste sensation. Additionally, the development of more soluble analogs of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide could overcome some of the limitations of the compound and make it a more useful tool for studying TRPV1 channels.
Conclusion:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide is a promising compound that has gained significant attention in the scientific community due to its potential application in the field of pain research. Its ability to selectively block TRPV1 channels makes it a potential candidate for the development of novel pain medications. The biochemical and physiological effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide make it a potential candidate for the development of novel anti-inflammatory medications. While N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide has some limitations, its potential for future research and development makes it an exciting compound to study.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with butanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-aminopiperazin-1-yl)aniline to give the desired product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide has been reported in several research articles, and the yield of the final product is typically high.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide has been extensively studied in the field of pain research due to its ability to selectively block TRPV1 channels. TRPV1 channels are present in sensory neurons and play a crucial role in pain sensation. The activation of TRPV1 channels leads to the release of neurotransmitters that transmit pain signals to the brain. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to block TRPV1 channels in both in vitro and in vivo studies, which makes it a potential candidate for the development of novel pain medications.

properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C22H26ClN3O3/c1-3-4-21(27)26-13-11-25(12-14-26)18-8-6-17(7-9-18)24-22(28)19-15-16(23)5-10-20(19)29-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

InChI Key

AZEZUKFQFMNYFD-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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